1-Bromopentadecane-d3

Analytical Chemistry Mass Spectrometry Internal Standard

This d3-labeled analog provides a definitive +3 Da mass shift (Δm/z), creating a unique MS channel free from the unlabeled analyte's natural isotopic envelope. It corrects for matrix effects, extraction variability, and ionization fluctuations in validated quantitative assays. Its precise deuteration at the terminal methyl ensures near-identical physicochemical behavior to the native analyte, making it an irreplaceable internal standard for pharmacokinetic, toxicokinetic, environmental monitoring, and lipidomics workflows. Substitution with non-deuterated or alternative isotopologues compromises method reproducibility and fails to deliver the required analytical specificity.

Molecular Formula C15H31Br
Molecular Weight 294.33 g/mol
Cat. No. B12400270
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bromopentadecane-d3
Molecular FormulaC15H31Br
Molecular Weight294.33 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCBr
InChIInChI=1S/C15H31Br/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16/h2-15H2,1H3/i1D3
InChIKeyJKOTZBXSNOGCIF-FIBGUPNXSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 0.05 g / 100 mg / 0.1 g / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Bromopentadecane-d3: A Deuterated Long-Chain Alkyl Bromide for Stable Isotope-Labeled Quantitation


1-Bromopentadecane-d3 (CAS 1219805-83-0) is a deuterium-labeled derivative of 1-bromopentadecane, a C15 linear alkyl bromide . This isotopically substituted compound, with a molecular formula of C15H28D3Br and a molecular weight of 294.33 g/mol , is classified as a stable isotope-labeled internal standard. Its primary application lies in quantitative mass spectrometry, where the strategic substitution of three hydrogen atoms with deuterium introduces a distinct mass shift (Δm/z = +3) relative to the unlabeled analyte, enabling precise and accurate quantification while maintaining near-identical chemical and physical behavior [1].

Why Unlabeled or Alternative Isotopologues of 1-Bromopentadecane-d3 Cannot Be Interchanged


Substituting 1-Bromopentadecane-d3 with its unlabeled counterpart or other isotopologues in analytical workflows is not scientifically valid without rigorous re-validation [1]. The core value of the -d3 label is its specific mass shift (Δm/z = +3) which provides a unique signal channel in mass spectrometry, free from interference with the natural isotopic envelope of the unlabeled analyte (Δm/z = 0) . Using a non-deuterated analog introduces matrix effects and variable ionization efficiencies without the means for internal correction [1]. Similarly, alternative isotopologues (e.g., -d31, -13C) offer different mass shifts, which may overlap with other analytes or require different instrument optimization, failing to provide the specific analytical window that the -d3 label is designed to secure [2]. The precise enrichment level and defined deuteration site of the -d3 compound are critical for method reproducibility and compliance with regulatory bioanalytical guidelines, making it a distinct and irreplaceable component in validated quantitative assays .

Quantitative Differentiation of 1-Bromopentadecane-d3 Against Analogs and Alternatives


Mass Spectrometry: Unique Δm/z +3 Signal Without Isotopic Overlap

1-Bromopentadecane-d3 is differentiated from its unlabeled analog, 1-bromopentadecane, by a +3 Da mass shift due to the substitution of three hydrogen atoms with deuterium . In electrospray ionization (ESI) or electron impact (EI) mass spectrometry, this results in a distinct molecular ion peak at m/z 294.33, whereas the unlabeled compound appears at m/z 291.31 . This separation is critical for avoiding signal overlap and enabling accurate internal standard-based quantitation. Compared to other isotopologues, such as the perdeuterated 1-bromopentadecane-d31 (Δm/z +31) or 1-bromopentadecane-1-13C (Δm/z +1), the -d3 variant provides a balanced mass difference that minimizes potential isotopic interference from the natural abundance of other isotopes while still offering a clear analytical window [1].

Analytical Chemistry Mass Spectrometry Internal Standard

Isotopic Enrichment: High Atom% Deuterium for Reliable Quantitation

1-Bromopentadecane-d3 is commercially available with a specified isotopic enrichment of 99 atom % D . This high level of deuteration is essential for its function as a quantitative internal standard. A lower enrichment, which may be found in research-grade or custom-synthesized isotopologues, would lead to the presence of unlabeled or partially labeled species (e.g., -d0, -d1, -d2) that co-elute and generate signals at the analyte's m/z, thus defeating the purpose of internal standardization [1]. In comparison, the unlabeled analog (1-bromopentadecane) has a natural isotopic abundance of ~0.015% for deuterium, making it unsuitable for this role. While 1-bromopentadecane-d31 is also available with high enrichment, its larger mass shift and higher cost may not be necessary for many applications, making the -d3 a more economical and analytically fit-for-purpose choice [2].

Analytical Chemistry Stable Isotope Labeling Method Validation

Physicochemical Property Fidelity: Near-Identical Behavior to Unlabeled Analyte

A key criterion for an internal standard is that it mimics the analyte's behavior during sample preparation and chromatographic separation. 1-Bromopentadecane-d3 exhibits calculated physicochemical properties that are nearly indistinguishable from its unlabeled counterpart, with a predicted density of 1.0±0.1 g/cm³, boiling point of 321.9±5.0 °C, and LogP of 8.59 . In contrast, while other isotopologues like 1-bromopentadecane-d31 are also expected to have similar properties, the extensive deuteration can, in some cases, lead to a measurable inverse isotope effect on chromatographic retention time, potentially complicating method transfer [1]. The minimal deuteration of the -d3 compound minimizes this risk, ensuring near-identical retention time and ionization efficiency in reversed-phase LC and GC methods, a critical advantage over both unlabeled and more heavily labeled alternatives .

Analytical Chemistry Method Development Chromatography

Regulatory Compliance and Method Transferability

In regulated bioanalytical environments (e.g., under FDA or EMA guidelines), the use of a stable isotope-labeled internal standard (SIL-IS) is strongly recommended, if not required, for the validation of quantitative LC-MS/MS assays [1]. 1-Bromopentadecane-d3, with its well-defined structure and high isotopic purity, is fit for this purpose. Using an unlabeled analog or a structural analog (e.g., 1-bromododecane) as an internal standard is generally not acceptable for validated methods due to differences in extraction recovery, ionization efficiency, and chromatographic behavior [2]. While other deuterated versions (e.g., -d31) also meet this requirement, the -d3 variant is often the most cost-effective and widely available SIL-IS for this specific analyte, simplifying procurement and method transfer between laboratories . Its use directly supports the demonstration of method accuracy, precision, and stability, as required by regulatory guidance documents [1].

Bioanalysis Method Validation Regulatory Science

Optimal Use Cases for 1-Bromopentadecane-d3 Based on Quantitative Evidence


LC-MS/MS Quantitation of Long-Chain Alkyl Bromides or Derived Metabolites in Biological Matrices

In pharmacokinetic, toxicokinetic, or metabolism studies, 1-Bromopentadecane-d3 serves as the definitive internal standard for the accurate quantitation of 1-bromopentadecane or related long-chain alkyl bromides in complex biological samples (e.g., plasma, urine, tissue homogenates). Its +3 Da mass shift and high isotopic purity ensure a distinct signal without interference from the analyte's natural isotopic envelope, directly correcting for matrix effects, extraction variability, and ionization fluctuations. This application is critical for generating reliable data for regulatory submissions [1].

Method Development and Validation for Synthetic Chemistry Process Monitoring

When developing a new synthetic route involving 1-bromopentadecane as a reactant or intermediate, the -d3 analog can be used as a process analytical technology (PAT) tool. By spiking the reaction mixture with a known amount of 1-Bromopentadecane-d3 at the start, its recovery can be monitored by GC-MS or LC-MS to track reaction progress and yield without the need for a separate internal standard calibration curve for each time point. The near-identical physicochemical properties ensure it faithfully represents the fate of the unlabeled reactant, providing quantitative insight into conversion and byproduct formation.

Environmental Fate and Transport Studies of Brominated Flame Retardants

As a model compound for longer-chain brominated flame retardants, 1-Bromopentadecane-d3 can be employed as an internal standard in environmental monitoring studies. Its use in GC-MS or LC-MS analysis of water, soil, or sediment samples allows for the precise quantification of trace levels of the unlabeled analog . This is crucial for understanding the distribution, degradation pathways, and bioaccumulation potential of these persistent organic pollutants, where analytical accuracy at low concentrations is paramount.

Lipidomics and Metabolomics Research

In non-targeted or targeted lipidomics workflows, 1-Bromopentadecane-d3 can be utilized as an exogenous internal standard to normalize for variations in sample preparation, LC-MS instrument performance, and data processing . Its specific mass shift and retention time provide a unique and reliable reference point for the relative or absolute quantitation of endogenous long-chain alkyl bromides or structurally similar lipid species. This enhances the reproducibility and statistical power of biomarker discovery and metabolic pathway analysis .

Technical Documentation Hub

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